N1-Methyl Substitution Differentiates 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide from the Unsubstituted 1,2,3,4-Tetrahydroquinoline-7-sulfonamide
Direct structural comparison: 1-Methyl-1,2,3,4-tetrahydroquinoline-7-sulfonamide (Target Compound, MW 226.29 g/mol) possesses an N1-methyl group, whereas the comparator 1,2,3,4-tetrahydroquinoline-7-sulfonamide (MW 212.27 g/mol) does not . This methylation alters the molecule's physicochemical properties and, critically, its biological activity profile. SAR analysis of tetrahydroquinoline sulfonamide series targeting RORγ indicates that N-alkylation is a key modification for modulating agonist/antagonist activity and receptor binding [1]. Therefore, the target compound cannot be substituted with the des-methyl analog without significantly altering the pharmacological or synthetic outcome.
| Evidence Dimension | Molecular Weight (as a proxy for N1-methyl substitution) |
|---|---|
| Target Compound Data | 226.29 g/mol |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline-7-sulfonamide (212.27 g/mol) |
| Quantified Difference | Difference of 14.02 g/mol (due to -CH₃ group) |
| Conditions | Calculated molecular weights based on molecular formulas (Target: C₁₀H₁₄N₂O₂S; Comparator: C₉H₁₂N₂O₂S). |
Why This Matters
This specific substitution pattern is essential for maintaining the desired steric and electronic profile in SAR campaigns targeting enzymes like OGG1 or receptors like RORγ, ensuring reproducibility in lead optimization.
- [1] Lycera Corporation. Tetrahydroquinoline sulfonamide derivatives as inverse agonists of retinoid-related orphan receptor gamma (ROR gamma (T)). WO2015171558A1. 2015. Available at: https://patents.google.com/patent/WO2015171558A1 (accessed 2026-04-17). View Source
